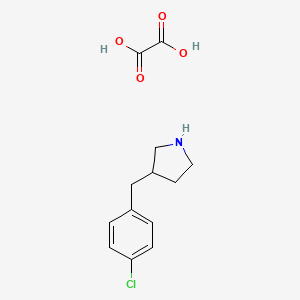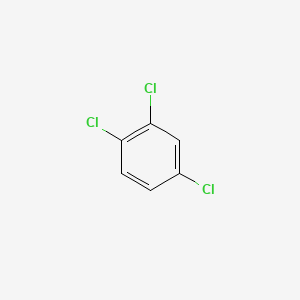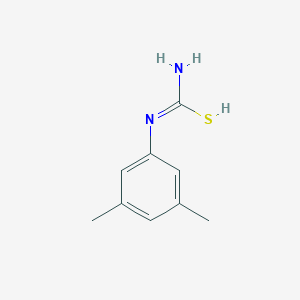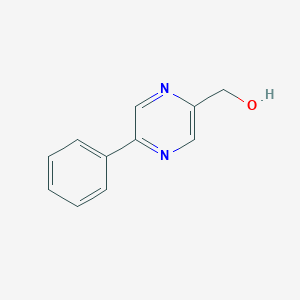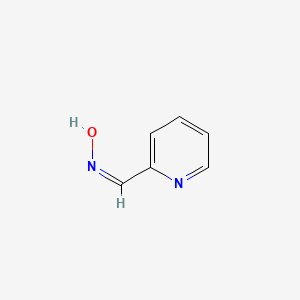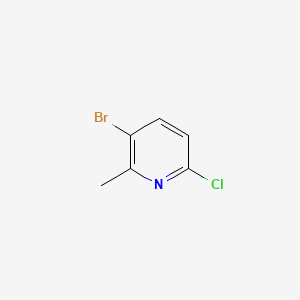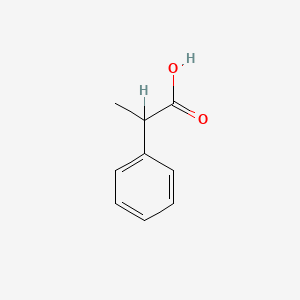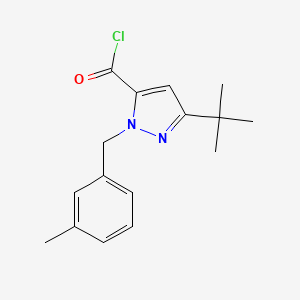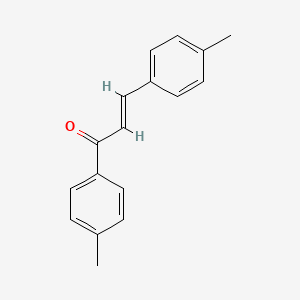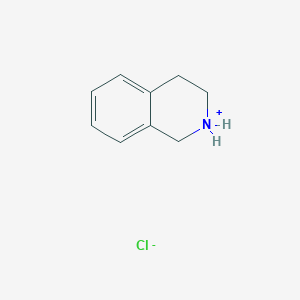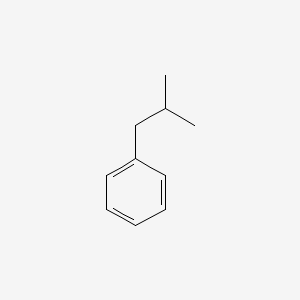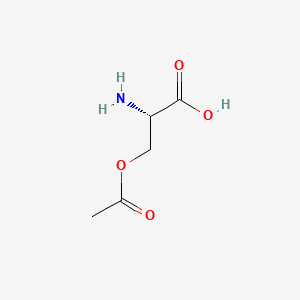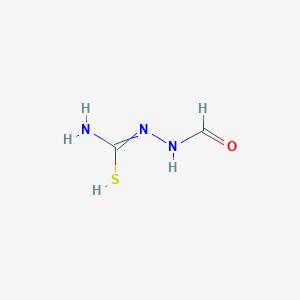
N'-formamidocarbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “N'-formamidocarbamimidothioic acid” is a chemical entity registered in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “N'-formamidocarbamimidothioic acid” involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial raw materials are subjected to a series of chemical reactions under controlled conditions.
Step 2: The intermediate products are purified and further reacted to obtain the final compound.
Step 3: The final product is isolated and purified to achieve the desired purity and quality.
Industrial Production Methods: In industrial settings, the production of compound “this compound” follows standardized protocols to ensure consistency and efficiency. The methods include:
Large-scale synthesis: Utilizing reactors and automated systems to handle large volumes of reactants.
Quality control: Implementing rigorous testing and quality assurance measures to maintain product standards.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “N'-formamidocarbamimidothioic acid” undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents under specific conditions.
Substitution: The compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic environments, catalysts.
Major Products: The reactions yield various products depending on the reagents and conditions used. These products are often intermediates for further chemical synthesis or final compounds with specific applications.
Wissenschaftliche Forschungsanwendungen
Compound “N'-formamidocarbamimidothioic acid” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of compound “N'-formamidocarbamimidothioic acid” involves its interaction with molecular targets and pathways. It exerts its effects by:
Binding to specific receptors: The compound interacts with receptors on cell surfaces or within cells.
Modulating pathways: It influences biochemical pathways, leading to changes in cellular functions.
Enzyme inhibition or activation: The compound can inhibit or activate enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares structural similarities but differs in functional groups.
Compound B: Has a similar mechanism of action but varies in potency and specificity.
Compound C: Exhibits comparable biological activity but with different side effects.
Uniqueness: Compound “N'-formamidocarbamimidothioic acid” stands out due to its unique combination of properties, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
N'-formamidocarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3OS/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPFCYLLBRSBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)NN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
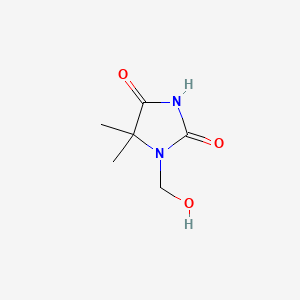
![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)
